5-(propan-2-yl)-1,3-oxazolidin-2-one
Description
Significance of the 1,3-Oxazolidin-2-one Scaffold in Academic Research
The 1,3-oxazolidin-2-one ring system is a five-membered heterocycle that has garnered considerable attention in both academic and industrial research. nih.govnih.govwikipedia.org Its rigid structure and the presence of both nitrogen and oxygen atoms confer unique chemical properties, making it a valuable building block in organic and medicinal chemistry. wikipedia.orgresearchgate.net The scaffold itself is a key structural motif in a number of pharmacologically active compounds. nih.govresearchgate.net
Beyond their presence in bioactive molecules, enantiomerically pure 4-substituted and 4,5-disubstituted 1,3-oxazolidin-2-ones are widely employed as chiral auxiliaries. santiago-lab.comresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. santiago-lab.com The auxiliary is subsequently removed, yielding an enantiomerically enriched product. santiago-lab.comacs.org This strategy is a powerful tool for the synthesis of complex chiral molecules, such as natural products and pharmaceuticals, where specific stereoisomers often exhibit distinct biological activities. acs.orgnih.gov The utility of the oxazolidinone scaffold in this capacity has been demonstrated in a wide array of stereoselective transformations, including aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. bioorg.org
The effectiveness of oxazolidinone auxiliaries stems from their ability to enforce a specific conformation upon the attached substrate, thereby exposing one face of the reactive center to attack by a reagent while sterically shielding the other. This high degree of facial discrimination leads to the preferential formation of one diastereomer over the other.
Historical Context and Development of Chiral Auxiliary Applications
The concept of using a temporary chiral group to induce asymmetry in a chemical reaction dates back to the 1970s. acs.orgnih.gov Pioneering work by E.J. Corey in 1975 with chiral 8-phenylmenthol and by Barry Trost in 1980 with chiral mandelic acid laid the foundation for the field of chiral auxiliaries. santiago-lab.combioorg.org These early examples demonstrated the feasibility of covalently attaching a chiral molecule to a prochiral substrate to control the stereochemical course of a reaction.
A significant advancement in this area came with the popularization of oxazolidinone-based chiral auxiliaries by David A. Evans in the early 1980s. bioorg.orguwindsor.ca These auxiliaries, often referred to as "Evans auxiliaries," proved to be exceptionally effective and versatile for a wide range of asymmetric transformations. williams.edusigmaaldrich.com The success of Evans' auxiliaries is attributed to several key features: their straightforward preparation from readily available amino alcohols, the high diastereoselectivities they impart in reactions of their N-acyl derivatives, and the predictable stereochemical outcomes. apolloscientific.co.ukalfa-chemistry.com
The development of these auxiliaries provided synthetic chemists with a reliable and predictable method for controlling stereochemistry, which was a significant step forward from earlier, often less selective, methods. The impact of Evans' work is evident in the widespread adoption of these auxiliaries in both academic and industrial laboratories for the synthesis of complex chiral molecules.
Specific Context of 5-(propan-2-yl)-1,3-oxazolidin-2-one within Chiral Oxazolidinone Chemistry
Within the family of Evans' chiral auxiliaries, this compound, also known as (S)-4-isopropyl-1,3-oxazolidin-2-one, holds a prominent position. chem-station.comsigmaaldrich.com This specific oxazolidinone is derived from the naturally occurring and relatively inexpensive amino acid, L-valine. apolloscientific.co.uk The isopropyl group at the 5-position (or 4-position, depending on the numbering convention) plays a crucial role in establishing the chiral environment that directs subsequent stereoselective reactions. apolloscientific.co.uk
The synthesis of (S)-4-isopropyl-1,3-oxazolidin-2-one is typically achieved by the reduction of L-valine to the corresponding amino alcohol, (S)-valinol, followed by cyclization with a carbonate equivalent such as diethyl carbonate or phosgene (B1210022). nih.gov
Once prepared, this chiral auxiliary can be acylated at the nitrogen atom. The resulting N-acyl imide serves as a versatile substrate for a variety of asymmetric transformations. nih.gov For instance, the lithium or boron enolates of these N-acyl derivatives undergo highly diastereoselective alkylations and aldol reactions. bioorg.org The bulky isopropyl group effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus leading to the formation of a new stereocenter with high predictability. apolloscientific.co.uk
The reliable performance and high stereocontrol offered by this compound have made it a widely used tool in the synthesis of a vast array of complex chiral molecules.
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBPEKUGLIDZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40305763 | |
| Record name | 5-(Propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50825-08-6 | |
| Record name | NSC171620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40305763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(propan-2-yl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Synthetic Methodologies for 5 Propan 2 Yl 1,3 Oxazolidin 2 One
Stereoselective and Enantioselective Approaches to 5-(propan-2-yl)-1,3-Oxazolidin-2-one
Achieving the desired stereochemistry at the C5 position is paramount. This has been accomplished through several key strategies, including the use of enantiomerically pure starting materials, asymmetric cyclization reactions, and kinetic resolution.
Strategies Utilizing Chiral Precursors
A common and effective method for synthesizing enantiopure 5-substituted-1,3-oxazolidin-2-ones involves starting with a chiral precursor, such as an α-amino acid. For the synthesis of this compound, L-valine is a logical and frequently used starting material. The synthesis typically begins with the reduction of the carboxylic acid moiety of the N-protected amino acid to a primary alcohol, yielding a chiral amino alcohol. This intermediate can then undergo cyclization to form the oxazolidinone ring.
One reported method involves the reduction of α-aminoaldehydes derived from L-valine in the presence of trimethylsilyl (B98337) cyanide (TMSCN) and a Lewis acid catalyst like magnesium bromide (MgBr₂) or zinc iodide (ZnI₂). researchgate.net This process leads to the formation of silyl (B83357) ethers, which are precursors to the final oxazolidinone structure. researchgate.net The choice of catalyst can influence the diastereoselectivity of the reaction. researchgate.net This approach leverages the inherent chirality of the starting amino acid to control the absolute configuration of the C5 stereocenter in the final product. researchgate.net
Table 1: Synthesis of 5-Substituted Oxazolidinones from Chiral Amino Acids
| Starting Amino Acid | Key Reagents | Resulting Oxazolidinone | Reference |
|---|---|---|---|
| L-Valine | 1. Protection 2. Reduction (e.g., with NaBH₄/I₂) 3. Cyclization (e.g., with phosgene (B1210022) or equivalent) | (S)-5-(propan-2-yl)-1,3-oxazolidin-2-one | researchgate.net |
| L-Alanine | Similar sequence | (S)-5-methyl-1,3-oxazolidin-2-one | researchgate.net |
| L-Phenylalanine | Similar sequence | (S)-5-benzyl-1,3-oxazolidin-2-one | researchgate.net |
Asymmetric Cyclization Reactions
Asymmetric cyclization reactions offer a powerful alternative for constructing the chiral oxazolidinone ring system, often without relying on a chiral starting material.
Catalytic methods are highly sought after for their efficiency and atom economy. One such approach involves the combination of an asymmetric aldol (B89426) reaction and a modified Curtius rearrangement. nih.gov This strategy allows for the creation of 4,5-vicinal stereogenic centers. nih.gov The process starts with a chiral auxiliary to induce asymmetry in an aldol addition, creating a β-hydroxy carbonyl compound. This intermediate is then converted to an acyl azide (B81097), which upon thermal decomposition and rearrangement, forms an isocyanate that undergoes intramolecular cyclization to yield the 4,5-disubstituted oxazolidin-2-one. nih.gov
Another catalytic pathway is the asymmetric hydrogenation of 2-oxazolones using a ruthenium(II)-NHC (N-heterocyclic carbene) complex. rsc.org This method can produce optically active 4-substituted 2-oxazolidinones with high enantioselectivity (up to 96% ee) and yields. rsc.org While this example focuses on 4-substituted products, the principle of asymmetric hydrogenation is a key strategy in modern enantioselective synthesis.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. rug.nl A one-pot synthesis of chiral 1,3-oxazolidines has been developed involving the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst, followed by intramolecular cyclization. acs.orgnih.gov This method generates hemiaminal intermediates that cyclize to produce the final heterocyclic products in high yields and with excellent enantioselectivities. acs.orgnih.gov While this produces oxazolidines, related MCR strategies can be adapted for oxazolidinone synthesis. For instance, a catalyst-free multicomponent synthesis of oxazolidinones has been reported using primary amines, dibromoethane, and cesium carbonate or bicarbonate, with the latter acting as both the base and the C1 source. bohrium.com
Kinetic Resolution Techniques in Oxazolidine (B1195125) Synthesis
Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org
In the context of oxazolidinone synthesis, a racemic precursor, such as a 1,2-amino alcohol, can be subjected to enzymatic acylation. Enzymes like lipases can selectively acylate one enantiomer at a much faster rate than the other. For example, lipase-catalyzed acylation of a racemic amino alcohol with an acylating agent (e.g., vinyl acetate) can yield one enantiomer as the acylated product and leave the other enantiomer unreacted, both in high enantiomeric excess. The unreacted amino alcohol can then be separated and cyclized to form the enantiopure oxazolidinone. The selectivity factor (s), which measures the effectiveness of the resolution, is a key parameter in these reactions. ethz.ch
A non-enzymatic approach, known as parallel kinetic resolution (PKR), has also been applied to oxazolidinones, demonstrating high levels of stereocontrol. nih.gov This method involves reacting a racemic starting material with a combination of quasi-enantiomeric reagents, allowing both enantiomers of the starting material to be converted into distinct, stereochemically defined products. ethz.chnih.gov
Classical and Contemporary Ring Formation Strategies for 1,3-Oxazolidin-2-ones Relevant to the 5-(propan-2-yl) Derivative
The formation of the 1,3-oxazolidin-2-one ring is a critical step in the synthesis. Both well-established and modern methods are employed to achieve this transformation.
Classical methods often involve the reaction of a 1,2-amino alcohol with a carbonylating agent. Phosgene or its safer equivalents, such as triphosgene (B27547) or chloroformates (e.g., methyl chloroformate), are commonly used. bioorg.org The reaction of (S)-valinol with phosgene, for example, is a direct route to (S)-5-(propan-2-yl)-1,3-oxazolidin-2-one. Another classical approach is the reaction of an amino alcohol with urea (B33335) under microwave irradiation. organic-chemistry.org
Contemporary strategies focus on milder conditions and greater atom economy. bohrium.com These include:
Transition Metal Catalysis: Palladium-catalyzed reactions of propargylic carbamates or the ring-opening cyclization of 2-vinylaziridines with carbon dioxide can yield substituted oxazolidinones. organic-chemistry.org Gold(I)-catalyzed rearrangement of propargylic carbamates is another efficient method. organic-chemistry.org
Carbon Dioxide as a C1 Source: The use of CO₂ as an inexpensive, non-toxic C1 source is a green and attractive strategy. bohrium.com Catalytic cycloaddition of CO₂ to aziridines, sometimes under photocatalytic conditions, can produce oxazolidinones under mild conditions. bohrium.com
Intramolecular Cyclization: Iodocyclocarbamation of N-allylated carbamates provides a route to 5-(iodomethyl)oxazolidin-2-ones, which can be further functionalized. organic-chemistry.org Similarly, base-catalyzed cyclization of O-propargyl carbamates is also effective. koreascience.kr
Table 2: Comparison of Ring Formation Strategies
| Method | Precursor | Key Reagent/Catalyst | Advantages | Reference |
|---|---|---|---|---|
| Classical Phosgenation | 1,2-Amino alcohol | Phosgene or Triphosgene | High yielding, well-established | bioorg.org |
| Reaction with Urea | 1,2-Amino alcohol | Urea, Microwave | Phosgene-free | organic-chemistry.org |
| CO₂ Cycloaddition | Aziridine (B145994) | Photocatalyst (e.g., Zinc-salen) | Uses CO₂, mild conditions | bohrium.com |
| Pd-Catalyzed Cyclization | 2-Vinylaziridine | Pd(OAc)₂, CO₂ | High yield and stereoselectivity | organic-chemistry.org |
| Base-Catalyzed Cyclization | O-Propargyl carbamate (B1207046) | LiOH | Milder than classical methods | koreascience.kr |
Cyclization of Amino Alcohols
The direct cyclization of amino alcohols is a common and straightforward approach to synthesize oxazolidinones. This typically involves the reaction of the amino alcohol with a carbonylating agent that provides the C2 carbonyl group of the heterocyclic ring.
Another common and milder carbonylating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). The reaction of an amino alcohol with CDI typically proceeds under neutral conditions to form an intermediate imidazole-carboxylate, which then undergoes intramolecular cyclization with the release of imidazole.
A phosgene-free approach involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). In a reported multi-step synthesis of an oxazolidinone derivative, the cyclization of the precursor alcohol was achieved using sodium hydride (NaH), after initial protection and reduction steps. nih.gov
Table 1: Cyclization of L-Valinol Derivatives
| Carbonylating Agent | Precursor | Reagents/Conditions | Product | Yield (%) | Reference |
| Bis(trichloromethyl) carbonate | L-Valine derived amino alcohol | Base | This compound | Not Specified | researchgate.net |
| 1,1'-Carbonyldiimidazole | Amino alcohol | Dichloromethane, overnight stirring | Oxazolidinone | 94.4 | researchgate.net |
Carbonylation Reactions
Carbonylation reactions offer an alternative route to oxazolidinones, utilizing carbon monoxide (CO) as the C1 source. Oxidative carbonylation of β-amino alcohols is a particularly attractive method due to its atom economy, often producing water as the only byproduct. nih.gov
While direct oxidative carbonylation of L-Valinol to this compound is not explicitly detailed, the synthesis of a structurally similar compound, (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, has been achieved through the enantiospecific oxidative carbonylation of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol. nih.gov This reaction employed a palladium iodide/potassium iodide (PdI₂/KI) catalytic system under a carbon monoxide and air atmosphere. nih.gov The successful carbonylation of this sterically demanding substrate suggests the feasibility of applying this methodology to L-Valinol.
The general mechanism for such reactions involves the formation of an isocyanate intermediate from the primary amine under the influence of the palladium catalyst and CO, which is then trapped intramolecularly by the hydroxyl group to form the oxazolidinone ring. nih.gov
Palladium-Catalyzed Cyclization Methodologies
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to the synthesis of oxazolidinones. As mentioned in the previous section, palladium-catalyzed oxidative carbonylation is a prominent example. nih.govcnr.it
An improved procedure for the palladium-catalyzed oxidative carbonylation of β-amino alcohols to oxazolidin-2-ones utilizes a PdI₂/KI catalytic system in 1,2-dimethoxyethane (B42094) (DME) under relatively mild conditions (100 °C and 20 atm of a 4:1 mixture of CO and air). cnr.it This method has been shown to be highly efficient for a range of β-amino alcohols. cnr.it The application of this system to L-Valinol would be a direct and efficient route to this compound.
Heterogeneous palladium catalysts have also been developed to facilitate easier separation and recycling. A catalyst comprising palladium tetraiodide supported on a hybrid material has been successfully used for the oxidative carbonylation of various β-amino alcohols to 2-oxazolidinones. nih.gov This heterogeneous system operates under similar conditions to the homogeneous one and offers the advantage of low palladium contamination in the final product. nih.gov
Table 2: Palladium-Catalyzed Synthesis of a Related Oxazolidinone
| Substrate | Catalyst System | Solvent | Conditions | Product | Yield (%) | Reference |
| (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | PdI₂/KI | DME | 100 °C, 15 h, 20 atm (4:1 CO/air) | (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one | 81 | nih.gov |
Green Chemistry and Sustainable Synthesis of this compound
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. For the synthesis of oxazolidinones, this often involves replacing toxic reagents like phosgene and moving towards solvent-free conditions or the use of greener solvents and catalysts.
A notable example of a green synthesis approach is the use of dialkyl carbonates, such as diethyl carbonate or dimethyl carbonate (DMC), as a phosgene replacement. A kilogram-scale, two-step synthesis of N-isobutyl-5-methyloxazolidinone has been developed starting from L-valine, a renewable resource. In this process, the amino alcohol derived from valine is reacted with diethyl carbonate in the presence of a bio-based imidazolium (B1220033) salt catalyst. This solvent-free approach provides the desired oxazolidinone in good yield and with a high percentage of bio-based carbon atoms.
Another green approach involves performing reactions under solvent-free conditions. The synthesis of 1,3-oxazolidines from β-amino alcohols has been achieved using a grinding technique with paraformaldehyde in the presence of a catalytic amount of alkali, demonstrating a simple, transition-metal-free, and high-yielding method at room temperature. While this produces the oxazolidine rather than the oxazolidinone, it highlights the potential of mechanochemistry in this area.
The use of deep eutectic solvents (DES) as both catalyst and solvent is another emerging green methodology. While not yet specifically applied to this compound in the provided literature, the synthesis of other heterocyclic compounds in DES demonstrates the potential for developing more sustainable protocols.
Table 3: Green Synthesis of a Related Oxazolidinone
| Starting Material | Carbonylating Agent | Catalyst | Conditions | Product | Yield (%) | Reference |
| N-isobutyl-isopropanolamine (from L-Valine) | Diethyl carbonate | Diisobutylimidazolium hydrogen carbonate | 90 °C, 7 h, solvent-free | N-isobutyl-5-methyloxazolidinone | 66 |
Iii. Mechanistic Investigations of 1,3 Oxazolidin 2 One Formation and Reactivity
Reaction Mechanisms for Ring Closure and Stereochemical Control
The formation of the 1,3-oxazolidin-2-one ring system, particularly with stereochemical control at the C5 position as seen in 5-(propan-2-yl)-1,3-oxazolidin-2-one, can be achieved through several mechanistic pathways. The stereochemistry of the final product is typically dictated by the configuration of the chiral starting material.
One of the most direct methods involves the cyclization of β-amino alcohols with phosgenating agents or their equivalents, such as dialkyl carbonates. For this compound, the readily available chiral amino alcohol (S)-valinol or (R)-valinol serves as the precursor, ensuring the isopropyl group's stereochemistry is set from the start.
A prominent and elegant method for ring formation is the Curtius rearrangement of a β-hydroxy acyl azide (B81097). In this pathway, a β-hydroxy carboxylic acid is first converted to an acyl azide. Upon thermal or photochemical activation, the acyl azide rearranges to an isocyanate with the loss of dinitrogen gas. The proximate hydroxyl group then intramolecularly attacks the isocyanate, leading to the formation of the cyclic carbamate (B1207046), i.e., the oxazolidinone ring. The stereocenter bearing the hydroxyl group is retained throughout the reaction, providing excellent stereochemical control. For instance, the synthesis of a (4S,5R)-4-methyl-5-phenyloxazolidin-2-one via this method proceeds through an isocyanate intermediate which undergoes intramolecular ring closure. nih.gov
Another significant pathway is the cycloaddition of epoxides with isocyanates. nih.gov A specific and high-yielding variation involves the reaction of N-lithio-N-aryl carbamates with chiral epoxides like (R)-glycidyl butyrate. orgsyn.org The deprotonated carbamate acts as a nucleophile, opening the epoxide ring. This is followed by an intramolecular cyclization where the newly formed alkoxide attacks the carbamate carbonyl, displacing the alkoxy group and forming the oxazolidinone ring. This method directly yields the 5-hydroxymethyl-2-oxazolidinone, which is a closely related and synthetically versatile derivative.
Furthermore, chiral aziridines bearing an electron-withdrawing group at the C2 position can serve as precursors. The reaction can be initiated by acylation of the aziridine (B145994) nitrogen, forming an activated aziridinium (B1262131) species. A subsequent regioselective intramolecular ring-opening by a nucleophile, followed by cyclization, yields the 5-substituted oxazolidin-2-one with retention of configuration. bioorg.org For example, reacting an enantiomerically pure aziridine-2-carboxylic acid ethyl ester with methyl chloroformate leads to the corresponding 2-oxazolidinone-5-carboxylic acid ethyl ester in high yield, demonstrating that the absolute configuration at C5 of the product is controlled by the C2 configuration of the starting aziridine. bioorg.org
| Starting Material | Key Intermediate | General Mechanism | Stereochemical Control | Reference |
|---|---|---|---|---|
| β-Hydroxy Acyl Azide | Isocyanate | Curtius Rearrangement followed by intramolecular cyclization | Retention of configuration at the hydroxyl-bearing carbon | nih.gov |
| Chiral Aziridine-2-carboxylate | Activated Aziridinium Ion | Regioselective aziridine ring-opening and intramolecular cyclization | Retention of configuration from C2 of aziridine to C5 of oxazolidinone | bioorg.org |
| N-Aryl Carbamate + Chiral Epoxide | Lithium Alkoxide | Nucleophilic epoxide opening followed by intramolecular transesterification | Configuration determined by the starting chiral epoxide | orgsyn.org |
Detailed Analysis of Transition States in Asymmetric Transformations
The utility of this compound as a chiral auxiliary, particularly when N-acylated, hinges on its ability to direct stereoselective transformations through well-defined transition states. The steric bulk of the C5-isopropyl group plays a crucial role in facial shielding of the enolate derived from the N-acyl group.
In Lewis acid-mediated asymmetric aldol (B89426) reactions, the N-acyl oxazolidinone coordinates to the Lewis acid (e.g., TiCl₄, Sn(OTf)₂, or dialkylboron triflate) in a bidentate fashion through the acyl oxygen and the ring-carbonyl oxygen. This chelation creates a rigid, planar five-membered ring structure. The C5-isopropyl group is forced into a pseudo-axial position, effectively blocking one face (the si face for an (S)-auxiliary) of the resulting Z-enolate. Consequently, an incoming electrophile, such as an aldehyde, can only approach from the less hindered re face. This leads to the formation of a highly organized, chair-like six-membered Zimmerman-Traxler transition state. The predictable geometry of this transition state is the cornerstone of the high diastereoselectivity observed in these reactions.
More complex transformations also rely on predictable transition states. For instance, in a chiral Lewis acid-catalyzed Norrish Type II cyclization to form α-oxazolidinones, the transition state involves a triplet excimer. The catalyst is critical not only for controlling competitive pathways but also for guiding the cyclization and subsequent protonation enantioselectively over a strong racemic background reaction. chinesechemsoc.org
In formal [3+2] cycloadditions between N-2-acetamidoacrylyl oxazolidinones and indoles, catalyzed by Lewis acids like tin(IV) chloride, the proposed mechanism involves a reversible conjugate addition. This is followed by an intramolecular capture of the resulting iminium ion by the enamine lone pair. The high exo selectivity observed is rationalized by a transition state that minimizes steric repulsion between the indole (B1671886) and the chiral auxiliary moiety.
These examples underscore that the diastereoselectivity or enantioselectivity achieved in reactions employing this compound is a direct consequence of sterically and electronically controlled transition states, where the isopropyl group serves as the primary stereodirecting element.
Role of Lewis Acids and Organocatalysts in Reactions Involving this compound
Catalysts, both metallic Lewis acids and metal-free organocatalysts, are pivotal in modulating the reactivity and selectivity of reactions involving this compound, both in its synthesis and its application as a chiral auxiliary.
Lewis Acids: The most prominent role of Lewis acids is in activating N-acylated oxazolidinones toward nucleophilic attack and enforcing a specific conformation to control stereochemistry. As discussed previously, Lewis acids like titanium tetrachloride (TiCl₄), tin(II) triflate (Sn(OTf)₂), and ytterbium(III) triflate (Yb(OTf)₃) chelate to the two carbonyl oxygens of the N-acyl derivative. researchgate.net This chelation accomplishes two goals:
Activation: It withdraws electron density from the acyl carbonyl, rendering it significantly more electrophilic and susceptible to attack by weak nucleophiles.
Stereocontrol: It locks the conformation of the substrate, minimizing rotational freedom. This rigidity, combined with the steric hindrance from the 5-isopropyl group, ensures that the nucleophile attacks from a specific face, leading to high diastereoselectivity.
Lewis acids are also employed in cycloaddition reactions. For example, an iron porphyrin Lewis acid can catalyze the cycloaddition of aziridines with aldehydes to furnish oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org Similarly, the [2+2] cycloaddition of ynamides and propargyl silyl (B83357) ethers can be catalyzed by Lewis acids to generate four-membered ring systems. rsc.org
| Lewis Acid | Reaction Type | Role of Catalyst | Reference |
|---|---|---|---|
| TiCl₄, Sn(OTf)₂, Dialkylboron Triflate | Asymmetric Aldol Reaction | Bidentate chelation for activation and stereocontrol | - |
| Yb(OTf)₃ | Conversion of N-acyloxazolidinones to amides, esters | Chemoselective activation of the acyclic N-acyl carbonyl | researchgate.net |
| SnCl₄ | [3+2] Cycloaddition | Activation of dienophile and control of stereoselectivity | - |
| Iron Porphyrin | Cycloaddition of Aziridines and Aldehydes | Catalysis of cycloaddition to form oxazolidine (B1195125) ring | organic-chemistry.org |
Organocatalysts: Organocatalysts offer a metal-free alternative for mediating reactions. Chiral pyrrolidine-based catalysts, for example, can activate substrates through the formation of enamines or iminium ions. nih.gov In the context of oxazolidinone synthesis, a chiral magnesium phosphate (B84403) organocatalyst has been shown to effectively catalyze the one-pot synthesis of 1,3-oxazolidines from alcohols and imines. The reaction proceeds via the enantioselective formation of a hemiaminal intermediate, followed by intramolecular cyclization. organic-chemistry.org
While less common for activating N-acyl derivatives in the same manner as Lewis acids, organocatalysts are crucial for synthesizing the heterocyclic core itself or related structures. mdpi.com For instance, the intramolecular hydroamination of unsaturated ureas can be catalyzed by various organocatalysts, providing a pathway to related five-membered cyclic ureas (imidazolidin-2-ones). mdpi.com The development of efficient organocatalysts for the synthesis of oxazolidinones remains an active area of research, aiming for more sustainable and environmentally benign protocols.
Nucleophilic Reactivity and Regioselectivity Studies
The reactivity of N-acylated this compound towards nucleophiles is characterized by high regioselectivity. The molecule presents two primary electrophilic sites: the ring carbamate carbonyl (C2) and the exocyclic N-acyl carbonyl. In nearly all synthetic applications, nucleophilic attack occurs exclusively at the N-acyl carbonyl.
This pronounced regioselectivity is attributed to the electronic nature of the carbamate group. The lone pair of the ring nitrogen atom participates in resonance with the ring carbonyl, reducing its electrophilicity. In contrast, the exocyclic acyl group is a standard amide, and its carbonyl carbon is the more reactive electrophilic site. Lewis acid coordination further enhances the electrophilicity of this exocyclic carbonyl, cementing its status as the preferred site for nucleophilic attack.
Following a stereoselective reaction at the α-carbon of the acyl group, the chiral auxiliary is typically cleaved and recovered. This cleavage step is itself a nucleophilic acyl substitution. A variety of nucleophiles can be used to achieve this, leading to different chiral products:
Hydrolysis: Using lithium hydroxide (B78521) (LiOH) or similar bases yields a chiral carboxylic acid.
Alcoholysis: Using sodium methoxide (B1231860) (NaOMe) or a Lewis acid with an alcohol (e.g., Ti(OiPr)₄) produces a chiral ester.
Aminolysis: Reaction with amines can yield chiral amides.
Reductive Cleavage: Using lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) reduces the acyl group to a primary alcohol, affording a chiral alcohol.
While the N-acyl carbonyl is the primary site of reactivity, the ring nitrogen can also exhibit nucleophilicity, especially in the parent, non-acylated oxazolidinone. For example, it can participate in Mannich reactions with formaldehyde (B43269) and a secondary amine to yield 3-substituted derivatives. researchgate.net This reaction demonstrates the nucleophilic character of the N-H group, allowing for functionalization at the N3 position of the ring.
Iv. Applications of 5 Propan 2 Yl 1,3 Oxazolidin 2 One As a Chiral Auxiliary in Asymmetric Synthesis
General Principles of Chiral Auxiliaries in Diastereoselective Reactions
Chiral auxiliaries are enantiomerically pure compounds that are covalently attached to a prochiral substrate to create a chiral molecule. wikipedia.orgnumberanalytics.com This new molecule, now containing a stereogenic center from the auxiliary, will exhibit diastereotopic faces. Subsequent reactions with a reagent will proceed through diastereomeric transition states, which have different energies. The energy difference between these transition states dictates the diastereoselectivity of the reaction, favoring the formation of the product from the lower energy pathway. numberanalytics.com
The effectiveness of a chiral auxiliary is determined by several factors:
High Diastereoselectivity: It must effectively control the stereochemistry of the reaction, leading to a high ratio of the desired diastereomer. thieme-connect.com
Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and subsequently removed under mild conditions without affecting the newly formed stereocenter. wikipedia.org
High Recovery Yield: For economic viability, the auxiliary should be recoverable in high yield for reuse. wikipedia.org
Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable, allowing for the synthesis of the desired enantiomer. thieme-connect.com
The 5-(propan-2-yl)-1,3-oxazolidin-2-one auxiliary, like other Evans' auxiliaries, fulfills these criteria, making it a valuable tool in asymmetric synthesis. wikipedia.org The bulky isopropyl group at the 5-position effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of electrophiles to the opposite face and thus controlling the stereochemistry of the newly formed stereocenter. wikipedia.orgharvard.edu
Diastereoselective Carbon-Carbon Bond Forming Reactions
Asymmetric aldol (B89426) reactions are a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals. pharmacy180.com The use of this compound as a chiral auxiliary allows for the highly diastereoselective synthesis of syn-aldol adducts. wikipedia.org
The general procedure involves the formation of a Z-enolate from the N-acyl oxazolidinone using a boron triflate and a hindered base like diisopropylethylamine. wikipedia.org This Z-enolate then reacts with an aldehyde via a chair-like six-membered transition state, where the substituent of the aldehyde occupies an equatorial position to minimize steric interactions. The bulky isopropyl group of the auxiliary directs the approach of the aldehyde from the less hindered face, resulting in the formation of the syn-aldol product with high diastereoselectivity. wikipedia.orgpharmacy180.com
The stereochemical outcome can be influenced by the choice of the metal enolate. For instance, titanium enolates of N-propionyl-4-isopropyl-2-oxazolidinone can lead to a reversal of selectivity compared to the corresponding boron enolates, providing access to either enantiomeric form of β-hydroxy-α-methyl carboxylic acids from a single chiral auxiliary. researchgate.net
Table 1: Diastereoselectivity in Asymmetric Aldol Reactions using this compound Auxiliary
| Aldehyde | Lewis Acid | Base | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|
| Isobutyraldehyde | Bu₂BOTf | i-Pr₂NEt | >99:1 | wikipedia.org |
| Benzaldehyde | Bu₂BOTf | i-Pr₂NEt | 98:2 | wikipedia.org |
| Pivalaldehyde | TiCl₄ | Hünig's base | High (anti-aldol) | nih.gov |
This table provides illustrative examples and the diastereomeric ratios can vary depending on the specific reaction conditions and substrates used.
Asymmetric alkylation of enolates derived from N-acyl-5-(propan-2-yl)-1,3-oxazolidin-2-ones is a powerful method for the enantioselective synthesis of α-substituted carboxylic acids. wikipedia.orgrsc.org The process involves the deprotonation of the α-carbon of the N-acyl group with a strong base, typically a lithium or sodium amide, to form a Z-enolate. wikipedia.orgharvard.edu
The chelated Z-enolate has a rigid conformation where the isopropyl group of the auxiliary effectively blocks one face. williams.eduacs.org Consequently, the electrophile, usually an alkyl halide, approaches from the less sterically hindered face, leading to a highly diastereoselective alkylation. wikipedia.orgharvard.edu Activated electrophiles such as allylic and benzylic halides are particularly effective substrates for this reaction. wikipedia.org For less reactive electrophiles, the use of sodium enolates or more reactive leaving groups like triflates may be necessary. harvard.edu
Table 2: Diastereoselective Alkylation with this compound Auxiliary
| Electrophile | Base | Diastereomeric Ratio | Reference |
|---|---|---|---|
| Benzyl bromide | LDA | >99:1 | harvard.edu |
| Allyl iodide | NaN(TMS)₂ | 98:2 | acs.org |
| Methyl iodide | NaHMDS | >98:2 | nih.gov |
This table presents representative examples; diastereoselectivity is dependent on the specific electrophile, base, and reaction conditions.
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with control over multiple stereocenters. nih.gov When N-acryloyl-5-(propan-2-yl)-1,3-oxazolidin-2-one is used as a chiral dienophile, the cycloaddition reaction with a diene proceeds with high diastereoselectivity. wikipedia.orgacs.org
The presence of a Lewis acid catalyst is often required to enhance the reactivity of the dienophile and to promote a specific conformation that leads to high facial selectivity. rsc.org The Lewis acid coordinates to the carbonyl oxygen of the oxazolidinone, locking the conformation of the dienophile. The bulky isopropyl group then directs the approach of the diene to the opposite face, resulting in the formation of a single predominant diastereomer of the cycloadduct. rsc.orgox.ac.uk These reactions are typically highly endo-selective. rsc.org
Table 3: Diastereoselectivity in Diels-Alder Reactions using this compound Auxiliary
| Diene | Lewis Acid | Diastereomeric Excess (endo) | Reference |
|---|---|---|---|
| Cyclopentadiene | Et₂AlCl | >99% | rsc.org |
| 1,3-Butadiene | Not specified | Good to excellent | rsc.org |
| Isoprene | Not specified | Good to excellent | rsc.org |
This table illustrates the high diastereoselectivity achievable; specific values depend on the diene, Lewis acid, and reaction conditions.
Asymmetric Michael additions, or conjugate additions, are fundamental carbon-carbon bond-forming reactions that create a new stereocenter at the β-position of an α,β-unsaturated carbonyl compound. The use of N-enoyl-5-(propan-2-yl)-1,3-oxazolidin-2-ones as Michael acceptors allows for highly diastereoselective additions. sigmaaldrich.com
In these reactions, the chiral auxiliary directs the nucleophilic attack to one of the diastereotopic faces of the β-carbon. The stereochemical outcome is often controlled by the formation of a chelated intermediate involving a Lewis acid, which holds the enone in a rigid conformation. This conformation, combined with the steric hindrance from the isopropyl group, dictates the facial selectivity of the nucleophilic attack. nih.govjmcs.org.mx
For example, the addition of thiols to N-methacryloylcamphorsultam, a related chiral auxiliary, proceeds with high diastereoselectivity, and similar principles apply to oxazolidinone auxiliaries. wikipedia.org The HIV protease inhibitor Tipranavir was initially synthesized using a conjugate addition to a chiral Michael acceptor featuring an oxazolidinone auxiliary to control the stereochemistry of one of its two stereocenters. wikipedia.org
The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. acs.org The asymmetric version of this reaction can be achieved by using a chiral auxiliary, such as this compound, attached to the α-bromoacetyl group. acs.orgacs.org
The reaction of N-(bromoacetyl)-5-(propan-2-yl)-1,3-oxazolidin-2-one with various aldehydes in the presence of samarium(II) iodide yields β-hydroxy carboximides with high diastereomeric excess. acs.orgacs.org The samarium enolate formed in situ is believed to adopt a chelated chair-like transition state, similar to that in aldol reactions, which accounts for the observed high stereoselectivity. acs.org The use of "SuperQuat" oxazolidinones, which are 5,5-disubstituted, has been shown to improve the crystallinity of the products and facilitate the removal of the auxiliary. acs.orgacs.org
Table 4: Diastereoselectivity in Samarium-Reformatsky Reactions with a Chiral Oxazolidinone Auxiliary
| Aldehyde | Diastereomeric Excess (% de) | Reference |
|---|---|---|
| Benzaldehyde | >99 | acs.org |
| Isobutyraldehyde | 98 | acs.org |
| Octanal | 94 | acs.org |
This table shows the high diastereoselectivity achieved with various aldehydes. The specific auxiliary used can influence both yield and diastereoselectivity.
Stereocontrolled Carbon-Heteroatom Bond Forming Reactions
The formation of carbon-heteroatom bonds in a stereocontrolled manner is a fundamental challenge in organic synthesis, crucial for the preparation of a vast array of biologically active molecules and complex natural products. The this compound auxiliary has proven to be a powerful tool in directing the stereochemistry of such reactions, particularly in the formation of C-N, C-O, and C-X (where X is a halogen) bonds. The steric hindrance provided by the isopropyl group effectively shields one face of the enolate derived from the corresponding N-acyl derivative, directing the approach of the electrophile to the opposite face.
Asymmetric Amination: The introduction of a nitrogen atom to form a new stereocenter is a key step in the synthesis of α-amino acids and their derivatives. Electrophilic amination of chiral enolates derived from N-acyl-5-(propan-2-yl)-1,3-oxazolidin-2-ones provides a reliable method to achieve this. A common approach involves the use of azides as an electrophilic nitrogen source. The reaction of the enolate with an azide (B81097) transfer reagent, such as trisyl azide, leads to the formation of an α-azido imide. Subsequent reduction of the azide and cleavage of the auxiliary furnishes the desired α-amino acid derivative with high enantiomeric purity acs.org.
Asymmetric Hydroxylation: The stereoselective introduction of a hydroxyl group at the α-position of a carbonyl compound is another critical transformation. For N-acyl oxazolidinones, this can be achieved through the oxidation of their corresponding enolates. A well-established method involves the use of oxaziridines, such as N-sulfonyloxaziridines, as electrophilic oxygen sources. More recently, metal-catalyzed reactions have emerged as a powerful alternative. For instance, the copper(II) acetate-catalyzed reaction of N-acyl-1,3-oxazolidin-2-ones with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl affords aminoxylated derivatives with high selectivity rsc.org. These products serve as valuable precursors to α-hydroxy carbonyl compounds after further chemical manipulation rsc.org.
Asymmetric Halogenation: The direct, enantioselective halogenation of carbonyl compounds is a challenging yet highly valuable transformation. While examples specifically employing this compound are less common in the literature for this purpose, the general principle has been demonstrated with related systems. For example, the asymmetric α-fluorination of N-acyl-3,5-dimethylpyrazoles has been achieved with high enantioselectivity using a chiral copper(II) complex as a catalyst researchgate.net. This highlights the potential for developing similar catalytic systems for the asymmetric halogenation of N-acyl oxazolidinones.
Interactive Table: Stereocontrolled Carbon-Heteroatom Bond Formation
| Reaction Type | Electrophile | Product Type | Diastereoselectivity (d.r.) / Enantioselectivity (e.e.) |
| Amination | Trisyl azide | α-Azido imide | High d.r. generally observed |
| Hydroxylation | TEMPO/Cu(OAc)₂ | α-Aminoxylated imide | High chemoselectivity and regioselectivity |
| Fluorination* | N-Fluorobenzenesulfonimide | α-Fluoro-N-acyl-pyrazole | Up to 99% e.e. |
*Data for asymmetric fluorination is based on a related N-acyl-3,5-dimethylpyrazole system as a representative example of catalytic asymmetric halogenation.
Auxiliary Cleavage and Product Derivatization Strategies
A crucial aspect of chiral auxiliary-mediated synthesis is the efficient removal of the auxiliary from the product without compromising the newly formed stereocenter. Ideally, the auxiliary should also be recoverable for reuse, enhancing the economic viability of the process.
A variety of methods have been developed for the cleavage of the N-acyl bond of this compound derivatives, allowing for the isolation of a range of valuable chiral products. The choice of cleavage conditions is dictated by the desired functional group in the final product.
The most common method for obtaining the corresponding carboxylic acid is through hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide (LiOH/H₂O₂) acs.org. This method is generally mild and proceeds with high yield, allowing for the recovery of the chiral auxiliary nih.gov. Other nucleophiles can be employed to access different functional groups. For example, treatment with alkoxides, such as lithium benzyloxide, can yield esters, while the use of certain amines can lead to the formation of amides youtube.com. Reduction of the N-acyl oxazolidinone with reagents like lithium borohydride (B1222165) or lithium aluminium hydride provides access to the corresponding chiral primary alcohols santiago-lab.com. More specialized methods, such as reduction with diisobutylaluminium hydride (DIBAL-H), can lead to the formation of chiral aldehydes rsc.orgrsc.org.
A key advantage of these cleavage protocols is the ability to recover the chiral auxiliary in high yield, often through simple extraction or crystallization procedures wikipedia.org. This recyclability is a significant factor in the widespread adoption of Evans-type oxazolidinones in both academic and industrial settings.
Interactive Table: Auxiliary Cleavage Methods and Product Derivatization
| Reagent(s) | Product Functional Group | Typical Conditions | Auxiliary Recovery |
| LiOH / H₂O₂ | Carboxylic Acid | THF/water, 0 °C to rt | High |
| LiBH₄ or LiAlH₄ | Primary Alcohol | THF, 0 °C to rt | High |
| DIBAL-H | Aldehyde | Toluene or THF, -78 °C | High |
| LiOR' (e.g., LiOCH₂Ph) | Ester | THF, 0 °C | High |
| R'₂NH / Lewis Acid | Amide | Various | Moderate to High |
Recyclability and Economic Aspects of Chiral Auxiliaries
The use of stoichiometric chiral auxiliaries might initially appear less efficient than catalytic asymmetric methods. However, for many transformations, chiral auxiliaries provide a reliable and highly selective route to enantiomerically pure products, often with a shorter development time. wikipedia.org This reliability and predictability are significant economic advantages, particularly in the early stages of drug discovery and process development nih.gov.
In an industrial context, the scalability and robustness of the reactions are paramount. The well-established procedures for using Evans-type auxiliaries, coupled with their commercial availability, make them an attractive choice for large-scale synthesis. chiralpedia.comnih.gov The development of continuous flow processes for reactions involving chiral auxiliaries, including automated separation and recycling of the auxiliary, further enhances their economic and environmental profile.
V. Advanced Spectroscopic and Structural Characterization of 5 Propan 2 Yl 1,3 Oxazolidin 2 One and Its Derivatives
Elucidation of Absolute and Relative Stereochemistry
The chiral nature of the 5-substituted oxazolidinone ring is a cornerstone of its utility in asymmetric synthesis. st-andrews.ac.uk Determining the precise spatial arrangement of substituents (absolute and relative stereochemistry) is therefore of paramount importance and is achieved through a combination of powerful analytical methods.
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute and relative stereochemistry of chiral molecules. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, a precise three-dimensional model of the molecule can be constructed, revealing bond lengths, bond angles, and the absolute configuration of stereocenters.
For derivatives of the oxazolidinone core, X-ray analysis provides incontrovertible proof of structure. In a study of (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one, a compound containing the core isopropyl feature, the absolute configuration was unequivocally established. nih.gov The analysis, which included the comparison of Friedel pairs of reflections, yielded a Flack parameter of 0.039 (15), confirming the assigned stereochemistry. nih.gov Such studies are critical, as the stereochemical outcome of synthetic transformations using these chiral auxiliaries is directly dependent on the predetermined chirality of the auxiliary itself. bioorg.org
The structural data obtained from these experiments provide a solid foundation for understanding the steric and electronic factors that govern the diastereoselectivity of reactions involving these auxiliaries.
Table 1: Crystallographic Data for (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one Data sourced from a study on a related derivative. nih.gov
| Parameter | Value |
| Chemical Formula | C₂₁H₂₅NO₂S |
| Molecular Weight ( g/mol ) | 355.48 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.0621 (1) |
| b (Å) | 17.2963 (3) |
| c (Å) | 18.5398 (3) |
| Volume (ų) | 1943.93 (6) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100 |
| R-factor [F² > 2σ(F²)] | 0.027 |
| Flack Parameter | 0.039 (15) |
While X-ray crystallography requires a suitable single crystal, Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural and stereochemical information on molecules in solution. Advanced NMR techniques, including two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in establishing the relative stereochemistry of adjacent chiral centers.
For 4,5-disubstituted oxazolidin-2-ones, 2D-NMR studies are used to establish the relative cis or trans relationship between the substituents at the C4 and C5 positions. nih.gov The spatial proximity of protons, detected through the Nuclear Overhauser Effect (NOE), allows for the unambiguous assignment of their relative orientation.
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus. In derivatives of 5-(propan-2-yl)-1,3-oxazolidin-2-one, the isopropyl group gives rise to characteristic signals, typically a doublet for the methyl protons and a multiplet for the methine proton in the ¹H NMR spectrum. The chemical shifts of the protons and carbons on the oxazolidinone ring (H-4, H-5, C-4, C-5, and C-2) are particularly diagnostic of the substitution pattern and stereochemistry. nih.gov For instance, NMR has been used as a complementary method to elucidate the interaction between various oxazolidinone drugs and cyclodextrins, which are used as chiral selectors. nih.gov
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (4S,5R)-4-methyl-5-phenyloxazolidin-2-one Data from a study on a related 4,5-disubstituted derivative in CDCl₃. nih.gov
| Nucleus | Atom Position / Group | Chemical Shift (ppm) |
| ¹H NMR | H-5 | 5.69 (d, J=8.0 Hz) |
| H-4 | 4.15-4.21 (m) | |
| C4-CH₃ | 0.85 (d, J=6.5 Hz) | |
| ¹³C NMR | C=O (C-2) | 159.1 |
| C-5 | 80.6 | |
| C-4 | 52.4 | |
| C4-CH₃ | 17.5 |
Mass Spectrometry Fragmentation Patterns and Mechanisms
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization. In Electron Ionization (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions to produce smaller, stable ions. utexas.edu
For oxazolidin-2-one derivatives, the fragmentation is often directed by the functional groups present. A common and characteristic fragmentation pathway for cyclic carbamates is the loss of a stable, neutral molecule of carbon monoxide (CO, 28 Da). For a related derivative, 3-(prop-2-yn-1-yl)oxazolidin-2-one, the molecular ion peak is observed, and the base peak often corresponds to the loss of CO from the molecular ion.
Another predictable fragmentation is α-cleavage, which involves the breaking of a bond adjacent to a functional group, such as the carbonyl group or the nitrogen atom. libretexts.orgmiamioh.edu In the case of this compound, α-cleavage could lead to the loss of the isopropyl radical (•CH(CH₃)₂) to form a stable acylium ion. The resulting fragment ions provide a unique fingerprint that aids in the structural confirmation of the molecule.
Vibrational Spectroscopy (IR, Raman) for Structural Confirmation and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on the vibrations of its chemical bonds. These methods are excellent for functional group identification and for confirming the presence of the core oxazolidinone structure.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. While IR is sensitive to vibrations that cause a change in dipole moment (e.g., C=O, N-H), Raman is sensitive to vibrations that cause a change in polarizability. nih.gov Therefore, non-polar bonds like C-C single bonds, which are abundant in the isopropyl substituent and the ring backbone, often produce strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for analyzing the carbon skeleton and for studying conformational changes. The combination of IR and Raman provides a more complete vibrational profile of the molecule. americanpharmaceuticalreview.com
Table 3: Characteristic IR Absorption Frequencies for Oxazolidin-2-one Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Carbonyl (Cyclic Carbamate) | C=O Stretch | 1700 - 1780 researchgate.net |
| Alkyl C-H | C-H Stretch | 2850 - 3000 |
| Ether / Ester C-O | C-O Stretch | 1160 - 1211 researchgate.net |
Electronic Circular Dichroism (ECD) for Chiral Analysis
Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is exceptionally sensitive to the absolute configuration of stereocenters and is widely used to confirm the enantiomeric purity and assign the absolute stereochemistry of chiral compounds like this compound. nih.gov
The ECD spectrum provides a unique signature for a specific enantiomer. For example, the absolute configuration of the natural product (-)-cytoxazone, which contains a substituted oxazolidinone ring, was secured by comparing its experimental ECD spectrum with that of a known compound. nih.gov
Furthermore, ECD can be used as a complementary technique to capillary electrophoresis (CE) and NMR to study and understand the enantioselective recognition and complex formation between oxazolidinones and chiral selectors like cyclodextrins. nih.govnih.gov Changes in the ECD spectrum upon complexation can provide insights into the geometry and nature of the host-guest interactions. nih.gov
Vi. Computational and Theoretical Studies on 5 Propan 2 Yl 1,3 Oxazolidin 2 One
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide detailed information about the distribution of electrons and the most stable three-dimensional arrangement of atoms.
Studies have utilized quantum chemical methods to determine the electronic state energy values, oscillator strengths, and the components of transition dipole moments for related oxazolidinone structures. nih.gov These calculations help in assigning UV-Visible absorption spectra and understanding the nature of electronic transitions. nih.gov For instance, it has been shown that for some donor-acceptor substituted systems, the electronic structure can be approximated as a composite of the individual donor and acceptor parts. nih.gov
The conformation of the oxazolidinone ring and the orientation of the isopropyl substituent are critical for its chemical behavior. Computational models have shown that for N-acyl oxazolidinones, the nitrogen atom is typically planar, and the exocyclic carbonyl group is oriented anti to the ring's N-C(=O) bond. mdpi.com While specific calculations for 5-(propan-2-yl)-1,3-oxazolidin-2-one are not extensively detailed in the provided results, the principles from analogous structures suggest that the isopropyl group will adopt a conformation that minimizes steric hindrance with the oxazolidinone ring.
Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms and energy changes of chemical reactions. mdpi.commdpi.com It provides valuable insights into the feasibility and selectivity of reactions involving oxazolidinone scaffolds.
DFT calculations have been instrumental in modeling reaction pathways, such as the reaction of alkylidene oxazolidones with thiols. researchgate.net These studies can map out the Gibbs free energy profile, identifying intermediates and transition states. researchgate.net For example, calculations at the ωB97-XD/6-311++G(d,p) level of theory with a CPCM solvation model have been used to understand the energetics of such reactions. researchgate.net The results can explain why a reaction equilibrium might shift towards the products under certain conditions and can quantify the energy barriers for both forward and reverse reactions. researchgate.net
Furthermore, DFT studies can elucidate the role of catalysts and the effect of substituents on reaction rates and mechanisms. researchgate.net For instance, the interaction of an acidic proton with the oxazolidone ring can lead to a high degree of delocalization, influencing the reactivity. researchgate.net These computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes. mdpi.com
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.govnih.gov This method is particularly useful for exploring the conformational landscape of flexible molecules like this compound.
MD simulations can model the movement of the isopropyl group and the puckering of the oxazolidinone ring, revealing the most populated conformations and the energy barriers between them. nih.gov These simulations have become a standard tool for investigating biomolecules and can be applied to smaller organic molecules to understand their dynamic properties. nih.gov By simulating the molecule in different solvents or environments, one can predict how its conformation might change, which is crucial for understanding its reactivity and interactions in various media. mdpi.com The CHARMM22 forcefield is an example of a set of parameters used to describe the interactions between atoms in such simulations. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.
Quantum chemical calculations can predict NMR chemical shifts and coupling constants, which are essential for interpreting experimental NMR spectra. researchgate.net For substituted oxazolidin-2-ones, computational studies have been used to assign the stereochemistry of syn- and anti-isomers based on the differences in the chemical shifts of the oxazolidinone ring protons. researchgate.net Similarly, vibrational frequencies from calculations can be compared with experimental IR and Raman spectra to confirm the structure of a molecule. mdpi.com These predictions are valuable for confirming the synthesis of the target compound and for understanding the relationship between its structure and its spectroscopic properties.
| Spectroscopic Parameter | Predicted Value (Example for a related structure) | Experimental Value (Example for a related structure) |
| ¹H NMR Chemical Shift (NCH) | Varies based on conformation and substituents | ~3.98 ppm |
| ¹³C NMR Chemical Shift (C=O) | Varies based on electronic environment | ~158.7 ppm |
| IR Vibrational Frequency (C=O) | Dependent on computational method | ~1762 cm⁻¹ |
| Note: The values in this table are illustrative examples from related oxazolidinone structures and may not correspond directly to this compound. The actual values would require specific calculations for this compound. |
Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling in Synthetic Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.comijert.org Molecular modeling, in conjunction with QSAR, is a powerful approach in drug design and the development of new synthetic molecules. nih.govwu.ac.th
In the context of this compound, QSAR studies could be employed if a series of its derivatives were synthesized and tested for a specific biological activity. mdpi.com These studies involve calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and correlating them with the observed activity. nih.gov The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds. mdpi.comnih.gov
Molecular modeling techniques, such as docking studies, can be used to visualize how these molecules might bind to a biological target, like an enzyme or receptor. nih.gov This provides a rational basis for designing new derivatives with improved interactions. nih.govnih.gov While specific QSAR or molecular modeling studies on this compound are not detailed in the search results, the methodologies are broadly applicable to this class of compounds for various applications, including the design of new pharmaceuticals. nih.govbioorg.org
Vii. Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
While established methods for synthesizing oxazolidinones exist, ongoing research prioritizes the development of more efficient, selective, and sustainable routes, particularly for less common substitution patterns like the 5-isopropyl variant. A significant area of development involves the stereospecific transformation of readily available chiral precursors.
One promising strategy is the one-pot conversion of enantiomerically pure 2-functionalized aziridines into the corresponding 5-functionalized oxazolidin-2-ones. bioorg.org This method proceeds with retention of configuration at the C-2 position of the aziridine (B145994), which becomes the C-5 position of the oxazolidinone. bioorg.org The process involves the regioselective ring-opening of the aziridine, initiated by acylation of the aziridine nitrogen, followed by intramolecular cyclization. bioorg.org For the synthesis of 5-(propan-2-yl)-1,3-oxazolidin-2-one, this would likely involve starting with a 2-acylaziridine, which can be prepared via the addition of an organometallic isopropyl reagent to an aziridine-2-carboxaldehyde. bioorg.org
Another innovative approach starts from α-amino acids. For instance, L-valine, which contains the required isopropyl group, can be converted into a chiral α-dibenzylamino aldehyde. researchgate.net Lewis acid-catalyzed stereoselective addition of trimethylsilyl (B98337) cyanide, followed by reduction and cyclization, can yield enantiopure 5-isopropyl-1,3-oxazolidin-2-one. researchgate.netnih.gov The choice of Lewis acid catalyst (e.g., magnesium bromide vs. zinc iodide) can influence the diastereoselectivity of the cyanohydrin formation, allowing for controlled access to different stereoisomers. researchgate.net
These emerging routes offer significant advantages over classical methods, which often require harsh reagents or provide limited control over stereochemistry.
Table 1: Comparison of Emerging Synthetic Routes for 5-Substituted Oxazolidinones
| Feature | Aziridine-Based Route bioorg.org | Amino Acid-Based Route researchgate.net |
|---|---|---|
| Starting Material | 2-Functionalized Aziridine | α-Amino Acid (e.g., L-Valine) |
| Key Steps | Acylation, Regioselective Ring-Opening, Intramolecular Cyclization | Aldehyde formation, Cyanohydrin formation, Reduction, Cyclization |
| Stereochemical Control | High (Retention of configuration from aziridine C-2) | High (Controlled by chiral pool and catalyst) |
| Efficiency | One-pot procedure, high yields | Multi-step but high overall yields |
| Versatility | Scope includes various C-2 substituted aziridines (vinyl, acyl) | Applicable to various natural α-amino acids |
Integration of this compound in Flow Chemistry Systems
The integration of synthetic processes into continuous flow systems represents a major leap forward in chemical manufacturing, offering enhanced safety, efficiency, and scalability. The synthesis of oxazolidinones is well-suited for this technology. Research has demonstrated the successful continuous flow synthesis of various 2-substituted and 4,5-disubstituted oxazolidinones. durham.ac.ukcapes.gov.brrsc.org
A notable example is the organocatalytic continuous flow synthesis of 2-substituted oxazolidinones using carbon dioxide as a C1 source. rsc.org In this system, a packed-bed reactor containing a polystyrene-supported catalyst facilitates the conversion of epoxy amines into oxazolidinones. rsc.org Such a setup could be adapted for the synthesis of this compound, providing a greener and more efficient alternative to traditional batch processing. The ability to maintain stable production over extended periods without significant loss of catalyst activity is a key advantage. rsc.org
Furthermore, the convergent, multi-step continuous flow synthesis of the complex API Linezolid, a 5-substituted oxazolidinone, has been achieved without the need for intermediate purification steps. researchgate.net This landmark achievement underscores the immense potential of flow chemistry for constructing complex molecules featuring the oxazolidinone core. The principles demonstrated in the Linezolid synthesis—combining separate reaction streams in a final, convergent step—are directly applicable to the modular assembly of other 5-substituted analogues, including this compound. researchgate.net The future in this area will likely involve designing dedicated flow reactors to produce this and other specific oxazolidinones on demand for use as API precursors or chiral building blocks.
Exploration of this compound as a Ligand in Asymmetric Catalysis
While 4-substituted oxazolidinones (Evans auxiliaries) are famous for their role as chiral auxiliaries, the potential of 5-substituted variants as ligands in transition metal-catalyzed asymmetric reactions is an emerging and underexplored field. The stereocenter at the C-5 position, being adjacent to the ring oxygen and nitrogen atoms, is well-positioned to influence the chiral environment around a coordinated metal center.
Research into oxazoline-containing ligands (PHOX ligands) has shown that the chiral center alpha to the nitrogen donor is crucial for inducing asymmetry. nih.govacs.org By extension, a 5-substituted oxazolidinone could serve as a foundational building block for a new class of chiral ligands. The synthesis of such ligands might involve derivatizing the nitrogen at the N-3 position with a coordinating group, such as a phosphine (B1218219) or a pyridine, to create a bidentate ligand. The isopropyl group at C-5 would then act as the key chiral-directing element.
Recent studies have begun to investigate "unusual 5-substituted chiral oxazoline (B21484) units" and have found that they can be effective in asymmetric catalysis. acs.org Similarly, ketones containing N-aryl-substituted oxazolidinones have been successfully used as catalysts for asymmetric epoxidation reactions, demonstrating that the oxazolidinone ring can effectively transmit electronic and steric information. nih.gov These findings provide a strong rationale for exploring this compound as a platform for developing novel, effective, and easily accessible chiral ligands for a variety of asymmetric transformations.
Advanced Applications in Complex Molecule Synthesis (e.g., Natural Products, API Precursors)
The 5-substituted oxazolidinone ring is a key structural motif in several important biologically active molecules. This makes compounds like this compound valuable as synthetic intermediates and precursors for complex target molecules.
The most prominent application is in the synthesis of oxazolidinone-class antibiotics. The antibacterial agent Linezolid features a 5-(aminomethyl)-3-aryl-oxazolidin-2-one core. nih.gov Methodologies developed for the synthesis of Linezolid and its analogues are often directly adaptable for the synthesis of other 5-substituted derivatives. researchgate.netnih.gov Therefore, this compound could serve as a key precursor or a simplified model system for developing new antibacterial agents.
Beyond antibiotics, the 5-substituted oxazolidinone scaffold appears in natural products. For example, the synthesis of (-)-cytoxazone, a natural product that regulates cytokine production, utilizes a 4,5-disubstituted oxazolidin-2-one intermediate. nih.gov The synthetic strategies developed for such natural products, often involving elegant control of stereochemistry, can be applied to create a diverse library of complex molecules built around the oxazolidinone core. nih.gov The 5-isopropyl group can provide a specific steric and electronic profile, making it a useful building block in a diversity-oriented synthesis approach to generate novel compounds for biological screening.
Table 2: Examples of Complex Molecules Featuring a 5-Substituted Oxazolidinone Core
| Compound Name | Class | Significance | Relevant Research |
|---|---|---|---|
| Linezolid | Antibiotic (API) | First-in-class oxazolidinone antibiotic, effective against resistant Gram-positive bacteria. | nih.govnih.gov |
| Tedizolid | Antibiotic (API) | A next-generation oxazolidinone antibiotic for treating skin infections. | nih.gov |
| (-)-Cytoxazone | Natural Product | Isolated from Streptomyces sp., acts as a cytokine modulator. | nih.gov |
| Toloxatone | Antidepressant (API) | A pharmaceutical featuring a 5-(methoxymethyl)-3-phenyl-1,3-oxazolidin-2-one structure. | rsc.org |
Q & A
Q. What are the established synthetic routes for 5-(propan-2-yl)-1,3-oxazolidin-2-one, and what are their key reaction conditions and yields?
- Methodological Answer : Two primary methods are documented:
- Electrochemical Synthesis : Direct electrolysis of acetylenic amines in MeCN/Et4NPF6 followed by CO2 bubbling yields oxazolidinones under mild conditions (yields: 70–95%) .
- Acid-Catalyzed Condensation : Reacting oxazolidinone precursors with formaldehyde and amines under acidic conditions (e.g., HCl) provides substituted derivatives, though yields vary based on steric and electronic factors .
Key Data :
| Method | Conditions | Yield Range | Reference |
|---|---|---|---|
| Electrochemical | MeCN, Et4NPF6, CO2, 25°C | 70–95% | |
| Acid-Catalyzed | HCl, 50–80°C | 50–85% |
Q. How can spectroscopic techniques (NMR, IR) and mass spectrometry confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituents (e.g., isopropyl group: δ ~1.2 ppm for CH3, δ ~3.8 ppm for CH). Chiral derivatives require <sup>19</sup>F NMR or chiral shift reagents .
- IR : Stretching vibrations at ~1750 cm<sup>-1</sup> confirm the carbonyl group.
- Mass Spectrometry : ESI-MS (m/z 129.079 for [M+H]<sup>+</sup>) validates molecular weight .
Advanced Research Questions
Q. What strategies resolve enantiomers of chiral oxazolidinone derivatives, and how is enantiomeric excess quantified?
- Methodological Answer :
- Chiral Auxiliaries : Fluorinated auxiliaries (e.g., perfluorooctyl groups) enable diastereomer separation via fluorous-phase extraction .
- X-ray Crystallography : Absolute configuration determination using SHELXL (e.g., refinement of C18H14F13NO2 derivatives) .
- HPLC with Chiral Columns : Polysaccharide-based columns (e.g., Chiralpak®) quantify enantiomeric excess (ee >98% achievable) .
Q. How do structural modifications at the 5-position of the oxazolidinone ring influence biological activity, and what methodologies establish structure-activity relationships (SAR)?
- Methodological Answer :
- Functional Group Introduction : Bromomethyl or azidomethyl groups (e.g., 5-(bromomethyl)-3-phenyl derivatives) enable click chemistry for bioconjugation or SAR studies .
- Biological Assays : Antimicrobial activity is tested via MIC assays against Gram-positive bacteria (e.g., S. aureus), while cytotoxicity is assessed using MTT assays on cancer cell lines .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to bacterial ribosomes or kinases, validated by crystallographic data (e.g., PDB: 7J2) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of oxazolidinone derivatives?
- Methodological Answer :
- Standardized Assays : Replicate experiments under identical conditions (e.g., pH, temperature, bacterial strain).
- Structural Verification : Confirm compound purity via HPLC and X-ray crystallography to rule out impurities or polymorphism .
- Meta-Analysis : Compare data across studies using databases like ChEMBL or PubChem to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
